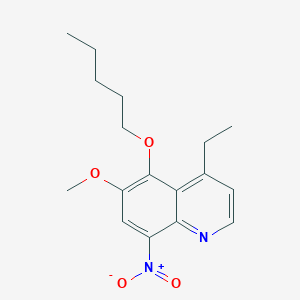![molecular formula C14H22O B12546316 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal CAS No. 663919-87-7](/img/structure/B12546316.png)
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal is a complex organic compound with a unique structure that includes a cyclohexene ring, a butenyl side chain, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the cyclohexene ring. The butenyl side chain can be introduced through a Wittig reaction, and the aldehyde group can be added via oxidation of a primary alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to increase yield and efficiency. High-pressure reactors and continuous flow systems can be employed to optimize reaction conditions and scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butenyl side chain can undergo electrophilic addition reactions, where the double bond reacts with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), hydrogen halides (HCl, HBr)
Major Products Formed
Oxidation: 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanoic acid
Reduction: 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanol
Substitution: Halogenated derivatives of the original compound
Scientific Research Applications
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanol: The reduced form of the compound with an alcohol group instead of an aldehyde.
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanoic acid: The oxidized form with a carboxylic acid group.
3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propyl chloride: A halogenated derivative.
Properties
CAS No. |
663919-87-7 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
3-[(1S)-4-but-3-enyl-1-methylcyclohex-2-en-1-yl]propanal |
InChI |
InChI=1S/C14H22O/c1-3-4-6-13-7-10-14(2,11-8-13)9-5-12-15/h3,7,10,12-13H,1,4-6,8-9,11H2,2H3/t13?,14-/m0/s1 |
InChI Key |
UGQFGEXTKNTTTR-KZUDCZAMSA-N |
Isomeric SMILES |
C[C@]1(CCC(C=C1)CCC=C)CCC=O |
Canonical SMILES |
CC1(CCC(C=C1)CCC=C)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


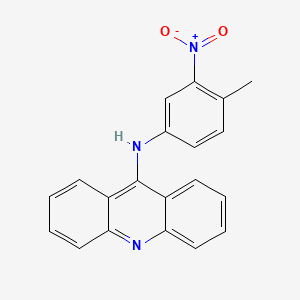
![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)
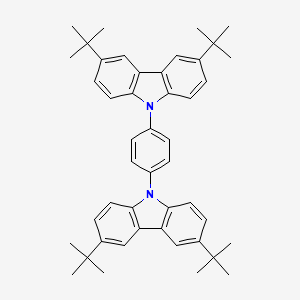

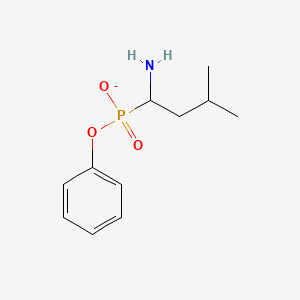
![4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL](/img/structure/B12546286.png)
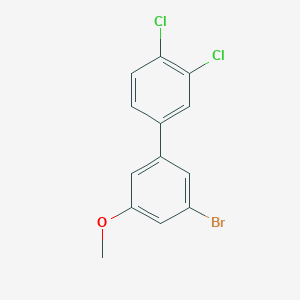
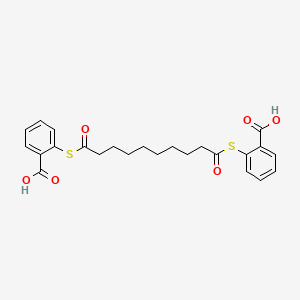
![1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene](/img/structure/B12546299.png)
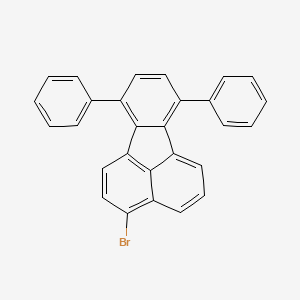
![[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene](/img/structure/B12546318.png)
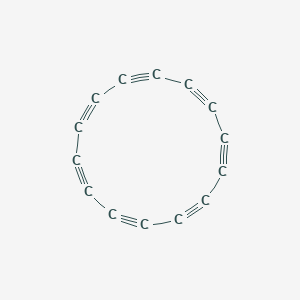
![N-[(1,3-Thiazol-2-yl)sulfanyl]aniline](/img/structure/B12546325.png)
